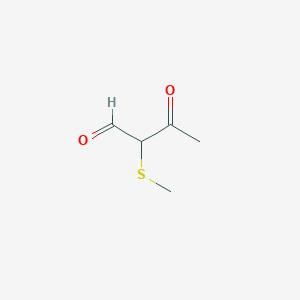
Butanal, 2-(methylthio)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 2-(methylthio)-3-oxo-, also known as Butanal, 2-(methylthio)-3-oxo-, is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 2-(methylthio)-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-(methylthio)-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Butanal, 2-(methylthio)-3-oxo- serves as a precursor in the synthesis of several important compounds:
- L-Methionine Analogues : It is employed in synthesizing analogs of L-methionine, an essential amino acid. The methylthio group enhances its bioactivity and stability in biological systems .
- Penem Antibiotics : The compound is also utilized in the synthesis of penem antibiotics, which are crucial in combating bacterial infections. The structural modifications made to butanal derivatives play a significant role in enhancing antibiotic efficacy .
Applications in Pharmaceuticals
Butanal, 2-(methylthio)-3-oxo- has been investigated for its potential pharmaceutical applications:
- Anticancer Research : Recent studies have explored its derivatives for anticancer properties. For instance, compounds derived from butanal have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like JAK/STAT3 .
- Drug Development : The compound's ability to form various derivatives allows it to be a scaffold for drug design. Its modifications can lead to compounds with improved pharmacokinetic properties, making it a valuable candidate in drug development .
Agricultural Applications
In addition to its pharmaceutical relevance, butanal derivatives are being studied for their potential use in agriculture:
- Pesticides and Herbicides : Compounds derived from butanal have been evaluated for their effectiveness as pesticides and herbicides. Their structural characteristics contribute to their biological activity against pests and weeds .
Case Studies
| Application Area | Compound Derived | Study Findings |
|---|---|---|
| Pharmaceuticals | L-Methionine Analogues | Enhanced bioactivity; potential for treating methionine deficiency. |
| Antibiotic Synthesis | Penem Antibiotics | Effective against resistant bacterial strains; structural modifications improve efficacy. |
| Cancer Research | Various Derivatives | Inhibition of cancer cell proliferation; modulation of key signaling pathways. |
| Agricultural Products | Pesticides/Herbicides | Effective against specific pests; potential for reduced environmental impact compared to traditional chemicals. |
Analyse Chemischer Reaktionen
Catalytic Oxidation to Carboxylic Acid Derivatives
-
Reaction conditions :
When 4-(methylthio)-2-oxo-1-butanol (a precursor to 2-(methylthio)-3-oxobutanal) is treated with oxygen in the presence of a copper(II) catalyst (e.g., copper acetate) and methanol, partial oxidation occurs to yield 4-(methylthio)-2-oxo-1-butanal (13% yield) and traces of 2-hydroxy-4-(methylthio)butyric acid .-
Key parameters:
-
Temperature: Room temperature
-
Catalyst: Cu(OAc)₂
-
Solvent: Methanol
-
Reaction time: 2 hours
-
-
-
Mechanism :
Copper(II) facilitates the oxidation of the alcohol group to an aldehyde, while atmospheric oxygen acts as the oxidizing agent. The methylthio group remains intact under these conditions .
Replacement with Amines or Alcohols
Condensation Reactions
The aldehyde group participates in classical condensation reactions:
-
Aldol condensation :
2 R C O CHO baseR C O CH OH CH O C O R
Under basic conditions, the aldehyde may undergo self-condensation or cross-condensation with ketones. For example: -
Schiff base formation :
Reacts with primary amines to form imines, which are intermediates in pharmaceutical syntheses .
Reduction
-
Catalytic hydrogenation :
The aldehyde group can be reduced to a primary alcohol using H₂/Pd or NaBH₄, yielding 2-(methylthio)-3-hydroxybutanol . -
Selective ketone reduction :
NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the aldehyde group .
Pathway under Elevated Temperatures
At temperatures >100°C, thermal cleavage of the methylthio group may occur, releasing methanethiol (CH₃SH) and forming 3-oxobutanal :
C H O SΔC H O +CH SH
Microbial Metabolism
In Staphylococcus xylosus and other microbes, aldehyde dehydrogenases oxidize aldehydes to carboxylic acids. For 2-(methylthio)-3-oxobutanal, this could yield 2-(methylthio)-3-oxobutyric acid :
R CHOALDR COOH
Intermediate for Methionine Analogs
This compound serves as a precursor in synthesizing 2-hydroxy-4-(methylthio)butyrate , a methionine analog used in animal feed additives .
Eigenschaften
CAS-Nummer |
143708-40-1 |
|---|---|
Molekularformel |
C5H8O2S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-oxobutanal |
InChI |
InChI=1S/C5H8O2S/c1-4(7)5(3-6)8-2/h3,5H,1-2H3 |
InChI-Schlüssel |
JTGKQNRBRREXJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C=O)SC |
Kanonische SMILES |
CC(=O)C(C=O)SC |
Synonyme |
Butanal, 2-(methylthio)-3-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















